molecular formula C17H17NO3 B5733809 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide

Katalognummer B5733809
Molekulargewicht: 283.32 g/mol
InChI-Schlüssel: JGYXOSOHSYQNKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide, also known as EMD-386088, is a novel selective dopamine D1 receptor agonist. This compound has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and drug addiction.

Wirkmechanismus

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide selectively activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to an increase in intracellular cAMP levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The net effect of D1 receptor activation is to enhance neuronal excitability and synaptic plasticity, which underlies the therapeutic effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide has been shown to have a number of biochemical and physiological effects in various animal models. These include increased dopamine release in the striatum, enhanced synaptic plasticity in the prefrontal cortex, and improved motor function in Parkinson's disease models. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide has also been shown to reduce drug-seeking behavior and relapse in animal models of drug addiction.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide is its high selectivity for dopamine D1 receptors, which reduces the risk of off-target effects. N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide also has good oral bioavailability and a relatively long half-life, which makes it suitable for chronic dosing in animal models. However, one of the limitations of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide is its relatively low potency compared to other dopamine agonists, which may limit its effectiveness in some applications.

Zukünftige Richtungen

There are several future directions for research on N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide. One area of interest is the potential use of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide in the treatment of cognitive deficits associated with aging and neurodegenerative disorders such as Alzheimer's disease. Another area of interest is the development of more potent and selective dopamine D1 receptor agonists based on the structure of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide. Finally, further studies are needed to elucidate the long-term effects of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide on dopamine signaling and synaptic plasticity in the brain.

Synthesemethoden

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide involves a multi-step process starting from commercially available 2,5-dimethylbenzoic acid. The first step involves the conversion of the carboxylic acid to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with 2,3-dihydro-1,4-benzodioxin-6-amine in the presence of a base to give the desired amide product. The final compound is obtained by purification through column chromatography.

Wissenschaftliche Forschungsanwendungen

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. In Parkinson's disease, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide has been shown to improve motor function in animal models by selectively activating dopamine D1 receptors in the striatum. In schizophrenia, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide has been shown to improve cognitive function and reduce the negative symptoms of the disease by modulating dopamine signaling in the prefrontal cortex. In drug addiction, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide has been shown to reduce drug-seeking behavior and relapse by modulating the mesolimbic dopamine system.

Eigenschaften

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-11-3-4-12(2)14(9-11)17(19)18-13-5-6-15-16(10-13)21-8-7-20-15/h3-6,9-10H,7-8H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGYXOSOHSYQNKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2,5-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.